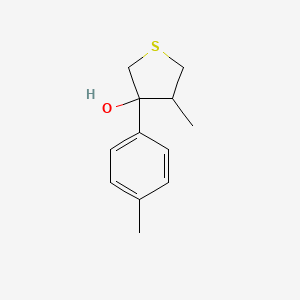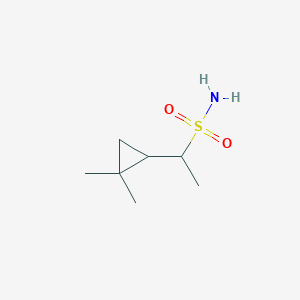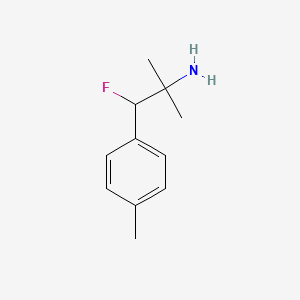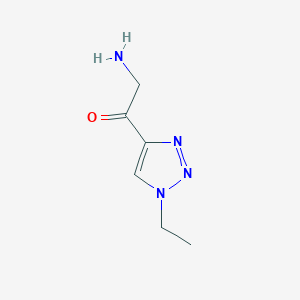![molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable for various applications.
特性
分子式 |
C11H15F3O |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
InChIキー |
MEOCDBWANDDCRX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)

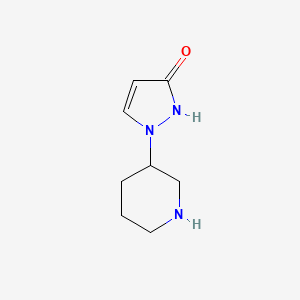
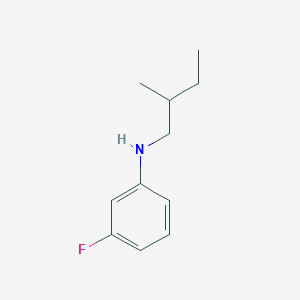
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

